Fmoc-AEEA-AEEA

Vue d'ensemble

Description

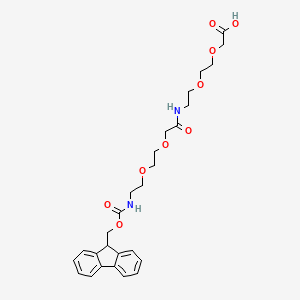

Fmoc-AEEA-AEEA, also known as Fmoc-8-amino-3,6-dioxaoctanoyl-8-amino-3,6-dioxaoctanoic acid, is a peptide analogue . It is used for the acylation of lysine side chains in insulin and other peptides to increase peptide clearance time and protease resistance in vivo . It is also used as a linker .

Synthesis Analysis

This compound is synthesized by protocols adapted from peptide synthesis . The synthesis of Fmoc-peptide conjugates is a powerful approach to improving peptide recognition. Conjugation allows the hybridization properties of the peptide to be retained while incorporating properties from the peptide .Molecular Structure Analysis

The molecular formula of this compound is C27H34N2O9 . The molecular weight is 530.56 g/mol .Chemical Reactions Analysis

This compound is used as a linker in various applications . The dimer of this linker is used in Semaglutide and Tirzepatide .Physical And Chemical Properties Analysis

This compound is a colorless to light yellow oil . It has a molecular weight of 530.58 g/mol .Applications De Recherche Scientifique

Synthèse d'acide nucléique peptidique (PNA)

Fmoc-AEEA-AEEA est utilisé comme espaceur hydrophile dans la synthèse de PNA, ce qui augmente la solubilité du PNA. Ceci est particulièrement utile lors du marquage du PNA avec des composés comme la biotine ou les colorants fluorescents .

Construction d'hydrogel

Les caractéristiques d'auto-assemblage des acides aminés et peptides fonctionnalisés par Fmoc, y compris le this compound, permettent la construction d'hydrogels. Ces hydrogels ont des applications potentielles dans les domaines biomédicaux tels que l'ingénierie tissulaire et la délivrance de médicaments .

Développement de médicaments

this compound sert de lieur dans le développement de certains médicaments. Notamment, il est utilisé dans la synthèse de la sémaglutide et du tirzépatide, qui sont des médicaments utilisés pour le traitement du diabète de type 2 .

Amélioration de l'association des blocs de construction

La nature hydrophobe et aromatique inhérente du groupement Fmoc dans le this compound favorise l'association des blocs de construction, ce qui est crucial dans diverses applications de chimie synthétique .

Amélioration de la solubilité

En plus de son rôle dans la synthèse de PNA, le this compound peut être utilisé pour améliorer la solubilité d'autres composés synthétiques, facilitant leur utilisation dans les processus de recherche et développement .

Marquage et détection

Le this compound peut être utilisé pour attacher des étiquettes telles que la biotine ou des marqueurs fluorescents à des molécules, facilitant la détection et la quantification dans diverses techniques analytiques .

Mécanisme D'action

Target of Action

The primary target of Fmoc-AEEA-AEEA is the amine group of amino acids . The fluorenylmethoxycarbonyl (Fmoc) part of this compound is a base-labile protecting group used in organic synthesis . It is frequently used as a protecting group for amines .

Mode of Action

This compound interacts with its targets, the amines, through a process known as Fmoc protection . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride . The Fmoc group is rapidly removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

This compound affects the biochemical pathways involved in peptide synthesis . It plays a crucial role in solid-phase peptide synthesis (SPPS), where it is used as a temporary protecting group for the amine at the N-terminus .

Pharmacokinetics

It is known that the fmoc group is rapidly removed by a base , which may influence its bioavailability.

Result of Action

The result of this compound’s action is the protection of the amine group during peptide synthesis . This allows for the successful synthesis of peptides without disturbing the acid-labile linker between the peptide and the resin .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of a base, which is required for the removal of the Fmoc group . The stability of this compound and its efficacy in protecting the amine group may also be affected by the conditions under which peptide synthesis is carried out.

Orientations Futures

Fmoc-modified amino acids and short peptides, including Fmoc-AEEA-AEEA, possess eminent self-assembly features and show distinct potential for applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety which can promote the association of building blocks . They have potential applications in cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic properties .

Propriétés

IUPAC Name |

2-[2-[2-[[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]acetyl]amino]ethoxy]ethoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34N2O9/c30-25(28-9-11-34-14-16-37-19-26(31)32)18-36-15-13-35-12-10-29-27(33)38-17-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-8,24H,9-19H2,(H,28,30)(H,29,33)(H,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYLGYEMUUDYFSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCC(=O)NCCOCCOCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![trans-N-tert-Butoxycarbonyl-4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexanamine](/img/structure/B1532318.png)

![1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1532329.png)

![tert-butyl N-[1-(4-chloro-2-formylphenyl)-3-piperidinyl]carbamate](/img/structure/B1532336.png)